molecular formula C19H15FN2O4S B2782358 N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide CAS No. 1170548-91-0

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

Cat. No.: B2782358
CAS No.: 1170548-91-0
M. Wt: 386.4
InChI Key: ASNMGOQMWGFAHQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an indoline moiety, and a furan-2-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the Furan-2-sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
  • N-(4-bromophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
  • N-(4-methylphenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

Uniqueness

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Biological Activity

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a compound of interest due to its potential pharmacological applications, particularly in oncology and antimicrobial therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having a sulfonamide functional group, which is known for its diverse biological activities. The presence of the indoline and furan moieties contributes to its structural complexity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. In vitro studies have shown that derivatives of sulfonamides can selectively inhibit tumor-associated isoforms such as hCA IX, which is overexpressed in many cancers .
  • Anticancer Activity : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have reported IC50 values indicating potent activity against lung carcinoma (A549) and colon cancer (HCT116) cell lines .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound against selected cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HCT1166.76
A549193.93
Normal HFB4>100

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, an essential characteristic for potential chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Sulfonamides are historically recognized for their antibacterial effects, and derivatives continue to be explored for this purpose .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Indole Derivatives : A recent study explored the biological activity of indole-based compounds similar to this compound, revealing promising results in inhibiting tumor growth in xenograft models .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of the compound to target proteins implicated in cancer progression, providing insights into its mechanism at the molecular level .

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-N-(4-fluorophenyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-5-7-15(8-6-14)21-27(24,25)18-10-9-17(26-18)19(23)22-12-11-13-3-1-2-4-16(13)22/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMGOQMWGFAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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